l-685,458

概要

説明

L-685,458は、アミロイド前駆体タンパク質を含む様々なタイプI膜タンパク質の切断に関与する酵素複合体であるガンマセクレターゼの強力かつ選択的な阻害剤です。 この化合物は、アルツハイマー病の病因に関与するアミロイドβペプチドの生成を阻害する能力により、アルツハイマー病研究において特に重要です .

準備方法

合成経路と反応条件

L-685,458は、特定のアミノ酸誘導体のカップリングを含む一連の化学反応によって合成されます。重要なステップには、ガンマセクレターゼ酵素の遷移状態を模倣するヒドロキシエチレンジペプチドイソスターの形成が含まれます。 合成には、保護基、カップリング試薬、および精製技術が用いられ、高純度と高収率が達成されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、反応条件(温度、溶媒、反応時間など)の最適化が含まれており、品質と収率の一貫性を確保しています。 高性能液体クロマトグラフィーなどの高度な精製技術が用いられ、必要な純度レベルが達成されます .

化学反応の分析

反応の種類

L-685,458は、以下を含む様々な化学反応を起こします。

酸化: 化合物は特定の条件下で酸化され、酸化誘導体になります。

還元: 還元反応は、分子内の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、this compoundの様々なアナログと誘導体があり、生物学的活性と潜在的な治療的用途についてさらに研究することができます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究の用途を持っています。

化学: ガンマセクレターゼのメカニズムとそのタンパク質の切断における役割を研究するためのツール化合物として使用されます。

生物学: ガンマセクレターゼ阻害が細胞プロセスに与える影響を調べるために、細胞培養研究で使用されます。

医学: アルツハイマー病や異常なタンパク質の切断を伴う他の疾患に対する潜在的な治療薬として研究されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

L-685,458 is characterized by its ability to inhibit γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The compound exhibits an IC50 value of approximately 17 nM, demonstrating high potency and selectivity over various proteases, including aspartyl, serine, and cysteine proteases .

Chemical Structure:

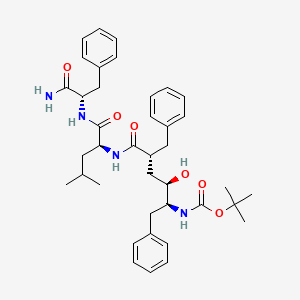

- Chemical Name: (5S)-(tert-Butoxycarbonylamino)-6-phenyl-(4R)-hydroxy-(2R)-benzylhexanoyl)-L-leucy-L-phenylalaninamide

- Molecular Formula: C39H52N4O6

Alzheimer's Disease Research

This compound has been extensively studied for its role in inhibiting amyloid-beta production, making it a valuable tool in Alzheimer's disease research. The compound's ability to inhibit both Aβ40 and Aβ42 peptides equally suggests its potential for therapeutic intervention .

Case Study:

In a study by Shearman et al. (2000), this compound was identified as a novel inhibitor of γ-secretase activity, facilitating deeper insights into the enzyme's mechanisms and paving the way for developing targeted therapies for Alzheimer's disease .

Cancer Research

The inhibition of Notch signaling pathways by this compound has implications in cancer biology. Notch signaling is known to play a role in tumorigenesis; thus, inhibiting this pathway may offer therapeutic avenues for treating specific cancers .

Data Table: Effects on Notch Signaling

| Study Reference | Cancer Type | Effect Observed |

|---|---|---|

| Williams et al. (2006) | Endothelial cells | Up-regulation of delta-like 4 inhibited VEGF-induced functions |

| Iben et al. (2007) | Various tumors | Inhibition of Notch signaling correlated with reduced tumor growth |

Peripheral Organ Function

Recent studies have shown that this compound binds to γ-secretase sites across various peripheral organs, indicating broader biological roles beyond the central nervous system. This suggests potential applications in regulating functions within the liver, gastrointestinal tract, and reproductive systems .

Case Study:

A study utilizing [^3H]-labeled L-685458 revealed significant binding sites in peripheral tissues compared to the brain. The findings indicated that γ-secretase might have important roles in hair follicle regeneration and other systemic functions .

Safety and Toxicological Considerations

While this compound shows promise as a therapeutic agent, its use must be carefully monitored due to potential side effects associated with γ-secretase inhibition. Chronic inhibition can lead to adverse effects on cognition and other physiological processes due to disrupted Notch signaling .

作用機序

L-685,458は、ガンマセクレターゼの活性部位に結合することによって作用し、その酵素活性を阻害します。この阻害は、アミロイド前駆体タンパク質の切断を阻止し、アミロイドβペプチドの生成を減少させます。 この化合物は、細胞シグナル伝達経路に関与するノッチなど、他の基質の切断にも影響を与えます .

類似の化合物との比較

This compoundは、その高い選択性と効力により、ガンマセクレターゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。

DAPT: 異なる化学構造を持つ別のガンマセクレターゼ阻害剤。

LY450139: 異なる作用機序を持つガンマセクレターゼ阻害剤。

This compoundは、ガンマセクレターゼ活性をより選択的かつ効果的に阻害する特定の遷移状態アナログ設計により際立っています .

さらに質問がある場合や追加情報が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

L-685,458 is unique among gamma-secretase inhibitors due to its high selectivity and potency. Similar compounds include:

DAPT: Another gamma-secretase inhibitor with a different chemical structure.

LY450139: A gamma-secretase inhibitor with a distinct mechanism of action.

L002: A structurally novel gamma-secretase inhibitor with comparable potency

This compound stands out due to its specific transition state analog design, which provides greater selectivity and efficacy in inhibiting gamma-secretase activity .

If you have any further questions or need additional information, feel free to ask!

生物活性

L-685,458 is a potent inhibitor of gamma-secretase, an essential enzyme involved in the processing of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanism of action, effects on Aβ production, and implications for therapeutic strategies against AD.

This compound mimics the transition state of aspartyl proteases, specifically targeting the catalytic site of gamma-secretase. By binding to this site, this compound effectively inhibits the enzyme's activity, thereby reducing the cleavage of APP and subsequent production of Aβ peptides. This inhibition has been demonstrated in various in vitro studies where this compound significantly decreased levels of Aβ40 and Aβ42 in cell cultures .

In Vitro Studies

Several studies have characterized the effects of this compound on Aβ production:

- Reduction of Aβ Production : In experiments using HEK293T cells expressing APP, treatment with 100 nM this compound led to a near-complete inhibition of Aβ40 peptide production . This was confirmed through assays that measured processed biotinylated peptides captured by streptavidin-coated plates.

- Impact on APP Processing : In a study assessing various secretase inhibitors, this compound was shown to significantly inhibit the processing of APP substrates compared to other compounds that did not affect gamma-secretase activity . The compound's inhibitory effects were also evident in luciferase reporter assays designed to monitor interactions between gamma-secretase and other proteins involved in APP processing.

Case Studies

Research has also highlighted the clinical implications of this compound:

- Pilot Study on Binding Density : A pilot study investigated the binding density of [^3H]-L-685,458 in the cortex of aged individuals and those with AD. The results indicated considerable variability in binding density among subjects, suggesting potential differences in gamma-secretase activity related to individual pathology .

- Comparison with Other Inhibitors : In comparative studies with other gamma-secretase inhibitors like semagacestat and BMS-708163, this compound demonstrated superior efficacy in reducing intracellular levels of Aβ peptides. Unlike semagacestat, which acted as a pseudo-inhibitor by trapping Aβ within cells without effectively blocking its production , this compound consistently reduced both intracellular and extracellular Aβ levels.

Data Table

The following table summarizes key findings from various studies on this compound's biological activity:

Implications for Alzheimer's Disease Treatment

The inhibition of gamma-secretase by this compound presents a promising avenue for AD treatment. By effectively reducing Aβ production, this compound could potentially mitigate the accumulation of amyloid plaques associated with AD pathology. However, clinical trials are necessary to evaluate its safety and efficacy in human subjects.

Moreover, understanding the differential effects of various gamma-secretase inhibitors can guide future drug development strategies aimed at selectively targeting specific pathways involved in AD without disrupting critical cellular functions mediated by Notch signaling and other substrates processed by gamma-secretase.

特性

IUPAC Name |

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURCDOXDAHPNRQ-ZJKZPDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292632-98-5 | |

| Record name | L 685458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。